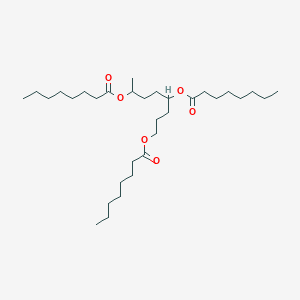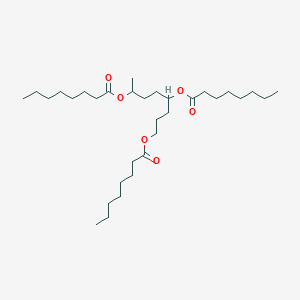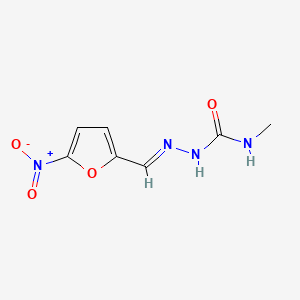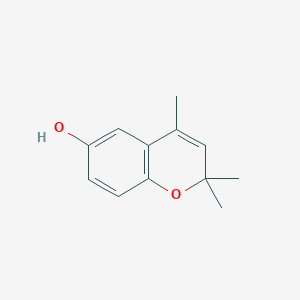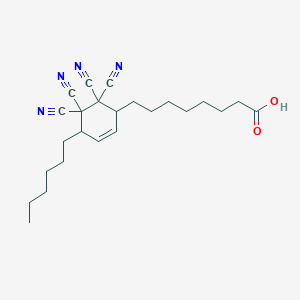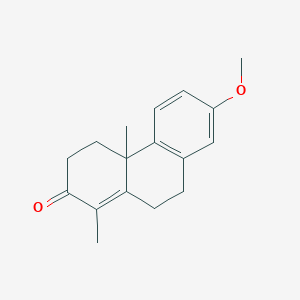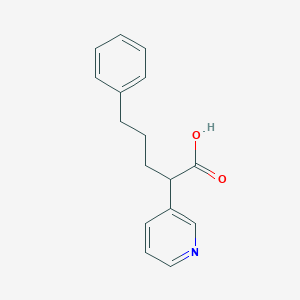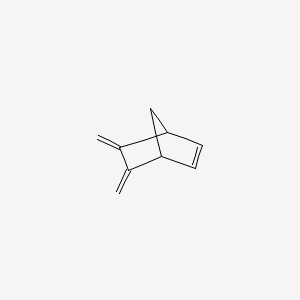
Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- is a cyclic olefin with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its unique bicyclic structure, which includes two methylene groups attached to the 5th and 6th positions of the bicycloheptene ring. It is also known by its CAS Registry Number 5628-77-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- typically involves the reaction of norbornadiene with methylene iodide in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds through a series of steps, including the formation of a carbene intermediate, which then inserts into the double bonds of norbornadiene to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Diols, oxygenated derivatives
Reduction: Saturated hydrocarbons
Substitution: Substituted derivatives
Scientific Research Applications
Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- involves its interaction with various molecular targets and pathways. The methylene groups in this compound can participate in cycloaddition reactions, forming new carbon-carbon bonds and generating complex molecular structures . These reactions are often catalyzed by transition metal complexes, which facilitate the formation of reactive intermediates and enhance the efficiency of the process .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene:
Bicyclo(2.2.1)hept-2-ene, 5-methylene-: This compound has a methylene group at the 5th position but not at the 6th position.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 5,6-bis(methylene)- is unique due to the presence of two methylene groups at the 5th and 6th positions, which significantly influence its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
5628-77-3 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
5,6-dimethylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H10/c1-6-7(2)9-4-3-8(6)5-9/h3-4,8-9H,1-2,5H2 |
InChI Key |
LEHFKOPSVFOJDF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CC(C1=C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



